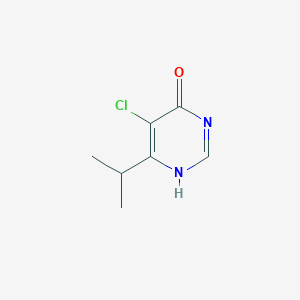

5-Chloro-4-hydroxy-6-isopropylpyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Chloro-4-hydroxy-6-isopropylpyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C7H9ClN2O and its molecular weight is 172.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmaceutical Applications

5-Chloro-4-hydroxy-6-isopropylpyrimidine has emerged as a promising scaffold in drug development due to its antiviral, anti-inflammatory, and anticancer properties.

Antiviral Activity

Research indicates that derivatives of pyrimidines, including this compound, exhibit antiviral activity by inhibiting key processes in viral replication. For instance, studies have shown that similar compounds can inhibit HIV integration and reverse transcription processes effectively.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory activity. In vitro studies reported that it potently suppressed cyclooxygenase-2 (COX-2) activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib . Such properties make it a candidate for developing new anti-inflammatory medications.

Anticancer Potential

Pyrimidine derivatives have also been investigated for their anticancer properties. The presence of hydroxyl and halogen substituents enhances their interaction with biological targets, potentially leading to the development of novel anticancer agents.

Agricultural Applications

This compound serves as an important intermediate for synthesizing crop protection agents. Its derivatives are being explored for their potential in herbicides and fungicides due to their effectiveness against various plant pathogens .

Synthesis and Structure-Activity Relationships (SAR)

The synthesis of this compound typically involves chlorination methods that introduce the chlorine and hydroxyl functional groups onto the pyrimidine ring. One common method includes the reaction of 4-hydroxypyrimidines with chlorinating agents such as N-chlorosuccinimide or sodium hypochlorite.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrimidine ring can significantly alter its pharmacological effects. For example, modifications can enhance binding affinity to specific enzymes or receptors relevant to its therapeutic potential .

Comparative Analysis of Related Compounds

To illustrate the significance of structural variations within this class of compounds, the following table summarizes notable derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Hydroxy-6-methylpyrimidine | Hydroxyl at position 4, methyl at position 6 | Exhibits different biological activity profiles |

| 5-Bromo-4-hydroxy-6-isopropylpyrimidine | Bromine instead of chlorine | May show enhanced reactivity due to bromine's properties |

| 5-Chloro-2-isopropylpyrimidin-4-one | Different positioning of functional groups | Potentially different pharmacological effects |

| 4-Chloro-6-methylpyrimidine | Chloride at position 4, methyl at position 6 | Variations in solubility and bioavailability |

This table highlights how slight modifications can lead to distinct chemical behaviors and biological activities.

特性

CAS番号 |

162328-48-5 |

|---|---|

分子式 |

C7H9ClN2O |

分子量 |

172.61 g/mol |

IUPAC名 |

5-chloro-4-propan-2-yl-1H-pyrimidin-6-one |

InChI |

InChI=1S/C7H9ClN2O/c1-4(2)6-5(8)7(11)10-3-9-6/h3-4H,1-2H3,(H,9,10,11) |

InChIキー |

BFLKFVOOUSQCBO-UHFFFAOYSA-N |

SMILES |

CC(C)C1=C(C(=O)NC=N1)Cl |

異性体SMILES |

CC(C)C1=C(C(=O)N=CN1)Cl |

正規SMILES |

CC(C)C1=C(C(=O)N=CN1)Cl |

同義語 |

5-CHLORO-4-HYDROXY-6-ISOPROPYLPYRIMIDINE |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。